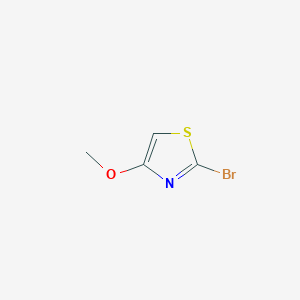![molecular formula C8H11F2NO4 B2550977 6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate CAS No. 2173991-59-6](/img/structure/B2550977.png)
6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate is a chemical compound with the molecular formula C14H20F4N2O4 and a molecular weight of 356.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a seven-membered ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate typically involves the reaction of 6,6-Difluoro-1-azaspiro[3.3]heptane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites of proteins, potentially inhibiting or modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluoro-1-azaspiro[3.3]heptane oxalic acid
- 2-Oxa-6-azaspiro[3.3]heptane hemioxalate
Uniqueness
6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which enhance its chemical stability and reactivity.
Properties
CAS No. |
2173991-59-6 |
|---|---|
Molecular Formula |
C8H11F2NO4 |
Molecular Weight |
223.17 g/mol |
IUPAC Name |
6,6-difluoro-1-azaspiro[3.3]heptane;oxalic acid |
InChI |
InChI=1S/C6H9F2N.C2H2O4/c7-6(8)3-5(4-6)1-2-9-5;3-1(4)2(5)6/h9H,1-4H2;(H,3,4)(H,5,6) |
InChI Key |
OLXQWYBWQLIOCQ-UHFFFAOYSA-N |
SMILES |
C1CNC12CC(C2)(F)F.C1CNC12CC(C2)(F)F.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CNC12CC(C2)(F)F.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


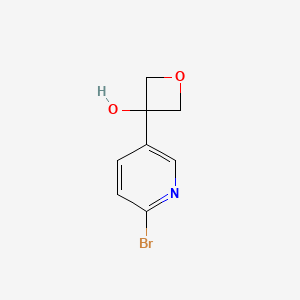
![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2550896.png)
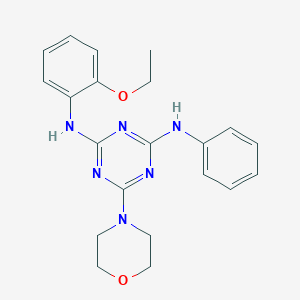
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B2550898.png)
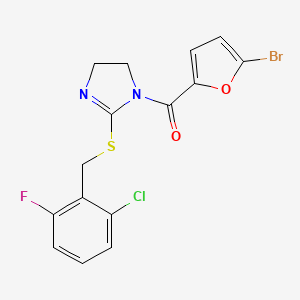

![1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2550905.png)
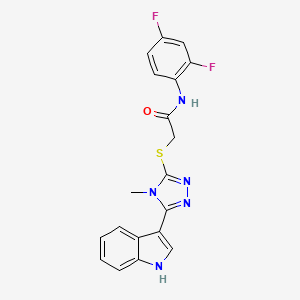
![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)
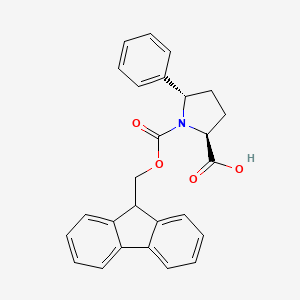
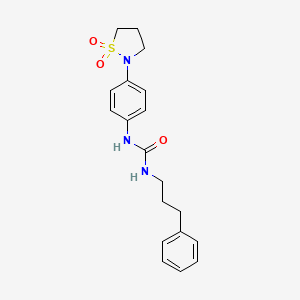
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)

